![molecular formula C7H8BrCl2N B2546553 3-Bromo-2-(chloromethyl)-4-methylpyridine;hydrochloride CAS No. 2243515-81-1](/img/structure/B2546553.png)
3-Bromo-2-(chloromethyl)-4-methylpyridine;hydrochloride
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Overview
Description
The compound "3-Bromo-2-(chloromethyl)-4-methylpyridine; hydrochloride" is a halogenated pyridine derivative. Pyridine derivatives are of significant interest in medicinal chemistry due to their potential as building blocks for various chemical syntheses and their presence in numerous bioactive compounds .
Synthesis Analysis
The synthesis of halogen-rich pyridine derivatives, such as the one , can be achieved through halogen dance reactions. This method allows for the introduction of different halogens onto the pyridine ring, enabling the creation of compounds with specific substitution patterns that are useful for further chemical manipulations . The synthesis of related compounds often involves the use of organometallic reagents and can be performed on solid-phase supports, which facilitates the generation of pyridine-based libraries .
Molecular Structure Analysis
The molecular structure of halogenated pyridines can be studied using density functional theory (DFT) methods. Vibrational spectra obtained from Fourier Transform Infrared (FTIR) and Raman spectroscopy can be compared with theoretical calculations to confirm the structure. The presence of substituents like bromine and chlorine can influence the electronic distribution within the molecule, as evidenced by the calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies .
Chemical Reactions Analysis
Halogenated pyridines can undergo various chemical reactions, including nucleophilic substitutions where the halogen atoms can be replaced by other groups. For instance, when heated with hydrochloric acid, bromo-derivatives of pyridines can be converted into chloro-derivatives, demonstrating the reactivity of the halogen atoms in these positions . The reactivity can be influenced by the presence of other substituents on the pyridine ring and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines are influenced by their molecular structure. The presence of halogens can lead to the formation of hydrogen bonds and halogen bonds, which can affect the crystal packing and stability of the compound. The planarity of the pyridine ring and the type of substituents can also impact the resonance forms and aromaticity of the ring . The reactivity of the halogen atoms can be exploited in various chemical transformations, as seen in the synthesis of new compounds .
Scientific Research Applications
Chemical Synthesis and Reactivity
- Halogen Migration in Derivatives : Research by Hertog and Schogt demonstrates the migration of halogen atoms in halogenated derivatives of dihydroxypyridine, suggesting potential pathways for modifying the halogenation pattern in pyridine derivatives (Hertog & Schogt, 2010).
- Pyridyne Precursor Applications : Walters, Carter, and Banerjee developed 3-Bromo-2-chloro-4-methoxypyridine as a practical precursor for 2,3-pyridyne, demonstrating its regioselective reaction capabilities, which are crucial for synthesizing specific organic structures (Walters et al., 1992).
- Isostructurality in Pyridinium Compounds : A study by Jones and Vancea on 2-chloromethylpyridinium chloride and 3-bromomethylpyridinium bromide highlights unexpected isostructurality, showcasing the structural similarities despite different substitution patterns, which could influence the design of new molecules with specific properties (Jones & Vancea, 2003).
Applications in Biological Studies and Material Science
- Antibacterial Activities : Wang et al. synthesized a Schiff base compound from a bromo-chloro-salicylidene amino derivative, demonstrating its significant antibacterial activities. This application signifies the potential of such compounds in developing new antibacterial agents (Wang et al., 2008).
- Protein Modification : Johnson and colleagues explored the use of 4-halopyridines for selective covalent modification of proteins, a method that could be vital for creating biological probes and therapeutic agents. Their work with dimethylarginine dimethylaminohydrolase provides a framework for the broader application of halopyridines in biological research (Johnson et al., 2011).
Safety and Hazards
properties
IUPAC Name |
3-bromo-2-(chloromethyl)-4-methylpyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN.ClH/c1-5-2-3-10-6(4-9)7(5)8;/h2-3H,4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHNNRSSBDSXSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)CCl)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrCl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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